2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

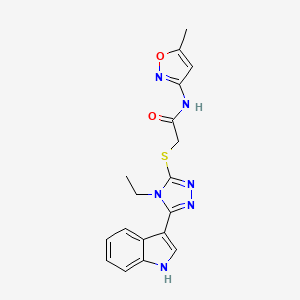

This compound features a 1,2,4-triazole core substituted with an ethyl group at position 4 and an indole moiety at position 3. A thioether bridge links the triazole to an acetamide group, which is further substituted with a 5-methylisoxazole. The indole group may enhance receptor-binding affinity, particularly in neurological or metabolic targets .

Properties

IUPAC Name |

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2S/c1-3-24-17(13-9-19-14-7-5-4-6-12(13)14)21-22-18(24)27-10-16(25)20-15-8-11(2)26-23-15/h4-9,19H,3,10H2,1-2H3,(H,20,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLSWZANDUWXQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=NOC(=C2)C)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel derivative that incorporates both triazole and isoxazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant potential, and other pharmacological effects.

Chemical Structure

The structure of the compound can be represented as follows:

This formula indicates the presence of various functional groups that contribute to its biological activity.

Anticancer Activity

Research has demonstrated that compounds containing triazole and isoxazole scaffolds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Cytotoxicity Studies

In vitro studies have shown that the compound displays promising cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The following table summarizes the IC50 values obtained from these studies:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 18.1 ± 2.4 |

| This compound | HCT-116 | 30.8 ± 4.3 |

These results indicate that the compound exhibits moderate to strong cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its anticancer effects may involve multiple pathways:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.

- Inhibition of Cell Proliferation : It likely interferes with cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : The compound may increase oxidative stress in cancer cells, leading to cell death.

Antioxidant Activity

The presence of the indole and triazole moieties suggests potential antioxidant properties. Studies have indicated that similar compounds can scavenge free radicals and reduce oxidative stress markers in various biological systems .

Antioxidant Assays

The antioxidant capacity can be evaluated using assays such as:

- DPPH Radical Scavenging Assay

- ABTS Assay

These assays measure the ability of the compound to neutralize free radicals, which is crucial for preventing cellular damage.

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of triazole derivatives. Modifications to the indole or isoxazole moieties can significantly affect potency and selectivity against cancer cells. For instance:

- Substituents on the Indole Ring : Electron-donating groups enhance activity.

- Variations in Triazole Substituents : Different substituents can modulate lipophilicity and bioavailability.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

- Clinical Trials : Some analogs have progressed to clinical trials showing improved efficacy against resistant cancer types.

- Combination Therapies : The compound's potential in combination with existing therapies is being explored to enhance therapeutic outcomes.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. The incorporation of the indole and triazole structures in this compound may enhance its efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Compounds containing triazole rings have been shown to possess antimicrobial activity. The thioether linkage in this compound could potentially improve its interaction with microbial targets, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : The presence of the isoxazole group suggests potential anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways, including carbonic anhydrase and cholinesterase. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .

Agricultural Applications

- Fungicides : The triazole structure is well-known for its antifungal properties. This compound could be explored as a potential fungicide in agricultural settings to combat fungal pathogens affecting crops .

- Growth Regulators : The unique chemical structure may also serve as a plant growth regulator, enhancing crop yield and resilience against environmental stressors .

Material Science Applications

- Polymer Chemistry : The compound's ability to form stable bonds may allow it to be used in the synthesis of novel polymers with specific mechanical properties or functionalities, such as increased thermal stability or chemical resistance .

- Nanotechnology : Its unique molecular structure can facilitate the creation of nanoparticles or nanocomposites with applications in drug delivery systems or environmental remediation technologies .

Case Studies

- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of similar triazole derivatives showing promising results against breast cancer cell lines .

- Antimicrobial Efficacy : Research conducted on related compounds demonstrated significant inhibition against Staphylococcus aureus, suggesting that modifications to the triazole structure could enhance activity against resistant strains .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Key Observations:

- Core Heterocycle : The target’s 1,2,4-triazole core differs from the 1,3,4-thiadiazole and 1,3,4-oxadiazole analogs. Triazoles generally exhibit greater metabolic stability than oxadiazoles due to reduced susceptibility to hydrolysis .

- Substituent Effects: The ethyl group on the triazole may enhance lipophilicity compared to phenyl-substituted thiadiazoles (e.g., compound 6).

- Linkage : The thioether bridge in the target compound contrasts with the sulfanyl group in ’s oxadiazoles. Thioethers often improve membrane permeability compared to oxygen-based linkages .

Physicochemical and Spectral Differences

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis of structurally analogous 1,2,4-triazole-thioacetamides typically involves refluxing intermediates (e.g., triazole-3-thiones) with chloroacetamide derivatives in ethanol under alkaline conditions (e.g., aqueous KOH). Critical parameters include stoichiometric ratios (e.g., 1:1 molar ratio of triazole-thione to chloroacetamide), reflux duration (1–3 hours), and isolation via precipitation in distilled water followed by recrystallization from ethanol. Yield optimization often requires precise pH control during thiol activation .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

Standard characterization includes:

- 1H NMR : To confirm proton environments of the indole, triazole, and isoxazole moieties (e.g., indolic NH at δ 10–12 ppm).

- IR spectroscopy : Identification of thioether (C-S, ~600–700 cm⁻¹) and amide (C=O, ~1650–1700 cm⁻¹) functional groups.

- LC-MS : Verification of molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental analysis : Validation of C, H, N, and S percentages within ±0.4% of theoretical values .

Q. What safety protocols are critical during handling and storage of this compound?

While specific safety data for this derivative is limited, analogous triazole-thioacetamides require:

- Storage : In airtight containers at –20°C to prevent hydrolysis or oxidation.

- Handling : Use of nitrile gloves, fume hoods, and PPE to avoid dermal/ocular exposure.

- Waste disposal : Neutralization with dilute acetic acid before incineration to minimize sulfur oxide emissions .

Advanced Research Questions

Q. How can computational chemistry be integrated to optimize the synthesis and reactivity of this compound?

Quantum mechanical calculations (e.g., DFT) can predict reaction pathways and transition states, while machine learning models screen solvent/catalyst combinations. For example:

- Reaction Design : ICReDD’s workflow combines quantum chemical reaction path searches with Bayesian optimization to identify ideal conditions (e.g., solvent polarity, temperature) for thioether bond formation .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) can pre-screen binding affinities toward biological targets (e.g., kinase enzymes) to prioritize synthetic targets .

Q. What strategies resolve discrepancies between predicted and observed biological activities?

Contradictions between in silico predictions (e.g., PASS program) and experimental assays may arise from:

- Bioavailability issues : Assess solubility (via shake-flask method) and membrane permeability (Caco-2 assays).

- Off-target interactions : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate binding specificity.

- Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes) to identify rapid degradation pathways .

Q. How should researchers design stability studies under varied experimental conditions?

A systematic approach includes:

- Thermal stability : TGA/DSC analysis to determine decomposition thresholds (e.g., >150°C).

- Photostability : Exposure to UV-Vis light (ICH Q1B guidelines) with HPLC monitoring of degradation products.

- Hydrolytic stability : Incubation in buffers (pH 1–13) at 37°C, followed by LC-MS/MS to detect hydrolysis (e.g., amide bond cleavage) .

Q. What methodologies are recommended for elucidating the mechanism of action in biological systems?

- Target identification : CRISPR-Cas9 knockout screens or affinity-based proteomics (e.g., pull-down assays with biotinylated probes).

- Pathway analysis : Transcriptomic profiling (RNA-seq) or phosphoproteomics to map signaling perturbations.

- In vivo validation**: Zebrafish xenografts or murine models with pharmacokinetic/pharmacodynamic (PK/PD) correlation .

Data Contradiction Analysis

Q. How to address inconsistent cytotoxicity results across cell lines?

- Hypothesis testing : Compare cytotoxicity (IC₅₀) in isogenic cell pairs (e.g., wild-type vs. ABC transporter-deficient) to assess efflux pump involvement.

- Microenvironment factors : Replicate assays under hypoxic vs. normoxic conditions using Seahorse XF analyzers.

- Data normalization : Use Z-factor scoring to evaluate assay robustness and rule out technical variability .

Q. What analytical approaches reconcile conflicting spectral data (e.g., NMR vs. LC-MS)?

- Multi-technique validation : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) and high-resolution MS/MS.

- Impurity profiling : Employ preparative HPLC to isolate minor components for independent characterization.

- Dynamic effects : Investigate tautomerism (e.g., triazole ring prototropy) via variable-temperature NMR .

Methodological Tables

Table 1. Key Synthetic Parameters for Triazole-Thioacetamides

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 70–80°C (reflux) | ±15% yield |

| KOH concentration | 0.1–0.2 M | Critical for thiol activation |

| Solvent polarity | Ethanol/water (1:1) | Maximizes solubility |

| Recrystallization | Ethanol, 4°C | Purity >95% |

Table 2. Stability Study Design

| Condition | Test Method | Endpoint Analysis |

|---|---|---|

| Thermal (60°C) | Accelerated aging | HPLC purity |

| UV light (320–400 nm) | ICH Q1B | Degradant profiling |

| Acidic (pH 2) | Shake-flask, 37°C | Mass balance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.